molecular formula C8H9F2NO B1452688 3-(Difluoromethoxy)-2-methylaniline CAS No. 1154695-47-2

3-(Difluoromethoxy)-2-methylaniline

Cat. No. B1452688
M. Wt: 173.16 g/mol
InChI Key: REBSFMJFKKVQBS-UHFFFAOYSA-N
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Description

“3-(Difluoromethoxy)-2-methylaniline” is a chemical compound with the molecular formula C7H7F2NO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of compounds like “3-(Difluoromethoxy)-2-methylaniline” often involves the use of visible-light photoredox catalysis . This method has been used to form O-CF3, C-OCF3, O-CF2H, and C-OCF2H bonds, among others . The use of visible-light photoredox catalysis in the synthesis of tri- and difluoromethyl ethers has been a focus of recent research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Difluoromethoxy)-2-methylaniline” include a molecular weight of 159.13 g/mol . It’s also worth noting that this compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis and Characterization

  • Studies have developed innovative strategies for synthesizing tri- and difluoromethyl ethers, highlighting the importance of 3-(Difluoromethoxy)-2-methylaniline derivatives in medicinal chemistry and drug discovery processes. These strategies often leverage visible-light photoredox catalysis, demonstrating the unique physicochemical characteristics of these fluorinated motifs (Lee, Ngai, & Lee, 2019).
  • Research on the oxidative behavior of methylanilines, including those similar to 3-(Difluoromethoxy)-2-methylaniline, shows significant electrochemical and spectroelectrochemical properties. These studies help understand the polymerization and copolymerization behaviors, which are crucial for developing new materials and coatings (Bilal, Shah, & Holze, 2012; 2013).

Environmental and Biological Applications

  • The degradation of aniline derivatives by specific bacterial strains highlights the environmental relevance of understanding the behavior of compounds like 3-(Difluoromethoxy)-2-methylaniline. Such research points towards potential bioremediation applications for removing hazardous compounds from the environment (Liu et al., 2002).

Advanced Material Science

  • The study of binary mixtures containing anilines and ionic liquids, including derivatives similar to 3-(Difluoromethoxy)-2-methylaniline, provides insights into their potential applications in advanced material science, such as in the design of new solvents or electrolytes for energy storage devices (Sharma & Solanki, 2013).

Organic Chemistry and Catalysis

  • In organic synthesis, the use of fluoroform as a source for difluorocarbene, facilitating the conversion of phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives, underscores the versatility of fluoroalkylation reactions in modifying aromatic compounds. This research indicates a pathway for the synthesis of compounds containing difluoromethoxy groups, such as 3-(Difluoromethoxy)-2-methylaniline (Thomoson & Dolbier, 2013).

Safety And Hazards

“3-(Difluoromethoxy)-2-methylaniline” is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(difluoromethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBSFMJFKKVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)-2-methylaniline

CAS RN

1154695-47-2
Record name 3-(difluoromethoxy)-2-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the above-prepared 1-difluoromethoxy-2-methyl-3-nitrobenzene (described in Reference Preparation example 3) 7.50 g, palladium-carbon (palladium 5%) 0.8 g and ethanol 80 ml was stirred at room temperature under hydrogen atmosphere for eight hours. The reaction mixture was filtered and the filtrate was concentrated to give 3-difluoromethoxy-2-methylaniline 6.4 g.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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